molecular formula C10H9F3O B2466849 (E)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol CAS No. 125617-18-7

(E)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol

Cat. No. B2466849
M. Wt: 202.176
InChI Key: INQSGMFXAGSIPB-OWOJBTEDSA-N
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Description

“(E)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol” is a chemical compound with the CAS Number: 125617-18-7 . It has a molecular weight of 202.18 g/mol and its molecular formula is C10H9F3O . The IUPAC name for this compound is (2E)-3-[4-(trifluoromethyl)phenyl]-2-propen-1-ol .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group attached to a phenyl group, which is connected to a prop-2-en-1-ol group . The InChI key for this compound is INQSGMFXAGSIPB-OWOJBTEDSA-N .


Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . The compound is sealed in dry conditions and stored at 2-8°C .

Scientific Research Applications

Highly Stereocontrolled Access to Trifluoro Compounds

1,1,1-Trifluoro-3-(phenylthio)propan-2-ol is prepared with high enantiomeric purity through lipase-mediated kinetic resolution. This resolved alcohol is successfully converted into 1,1,1-trifluoro-2,3-epoxypropane, demonstrating its application in synthesizing trifluoromethylated compounds (Shimizu, Sugiyama, & Fujisawa, 1996).

Spectroelectrochemical Applications

3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol is used to synthesize novel phthalocyanines. The electrochemical properties of these phthalocyanines are studied using various techniques, indicating their potential applications in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).

Intramolecular Diels–Alder Reactions

4-Phenyl-2,3,5,6-tetrafluorophenyl prop-2-enyl ether undergoes pyrolysis, leading to a mix of products including compounds formed from intramolecular Diels–Alder reactions. This showcases the compound's involvement in complex chemical transformations (Allen et al., 2001).

Applications in Nonlinear Optical Properties

Chalcone derivatives with trifluoromethyl groups are studied for their third-order nonlinear optical properties. Their significant optical limiting properties suggest potential applications in nonlinear optical (NLO) devices (D’silva et al., 2012).

Applications in Organic Synthesis

(E)-3,3,3-trifluoro-1-propenyl phenyl sulfoxide, a compound with a trifluoromethyl group, is used as a building block in organic synthesis. It shows high diastereoselectivity in the Michael reaction, demonstrating its utility in stereocontrolled synthetic processes (Yamazaki & Ishikawa, 1985).

Application in Photoluminescence and Electroluminescence

Iridium complexes with trifluoromethyl-substituted ligands are synthesized and studied for their photoluminescence and electroluminescence properties. These complexes, with their varying emission spectra, show potential in OLED applications (Xu et al., 2013).

Safety And Hazards

The compound has been classified with the signal word “Warning” and it has the following hazard statements: H302-H315-H317-H319 . The precautionary statements for handling this compound are P280-P305+P351+P338 .

properties

IUPAC Name

(E)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h1-6,14H,7H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQSGMFXAGSIPB-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol

Citations

For This Compound
24
Citations
H Yu, ZX Wang - Organic & Biomolecular Chemistry, 2021 - pubs.rsc.org
Nickel-catalyzed cross-electrophile coupling of aryl chlorides with allylic alcohols proceeds readily under mild conditions in the presence of zinc powder and MgCl2 to produce …
Number of citations: 5 pubs.rsc.org
M Butt, X Feng, Y Yamamoto… - Asian Journal of …, 2017 - Wiley Online Library
A straightforward, highly chemoselective hydrogenation of α,β‐unsaturated aldehydes was developed using unsupported nanoporous gold (AuNPore) as a heterogeneous catalyst with …
Number of citations: 13 onlinelibrary.wiley.com
BV Rokade, K Gadde, KR Prabhu - European Journal of …, 2015 - Wiley Online Library
A mild and convenient method for the synthesis of amides has been explored by using secondary alcohols, Cu(ClO 4 ) 2 ·6H 2 O as a catalyst, and trimethylsilyl azide (TMSN 3 ) as a …
XY He, ZX Wang - Chemical Communications, 2021 - pubs.rsc.org
Synthesis of 1,4-enynes was performed via nickel-catalyzed cross-coupling of allylic alcohols with alkynylzinc reagents. The reaction features high regio- and E/Z-selectivity when aryl-…
Number of citations: 5 pubs.rsc.org
CB Kelly, JM Ovian, RM Cywar, T Gosselin, RJ Wiles… - scholar.archive.org
All chemical transformations requiring inert atmospheric conditions or vacuum distillation utilized Schlenk line techniques with a 3-or 4-port dual-bank manifold. Nitrogen was used to …
Number of citations: 0 scholar.archive.org
SH Nazari, N Tiempos-Flores, KG Forson… - The Journal of …, 2018 - ACS Publications
Amination of allylic alcohols is facilitated via cooperative catalysis. Catalytic Ti(O-i-Pr) 4 is shown to dramatically increase the rate of nickel-catalyzed allylic amination, and mechanistic …
Number of citations: 11 pubs.acs.org
X Zhang - 2020 - macsphere.mcmaster.ca
The structures of natural products have long inspired and motivated innovation in organic chemistry. Chemists strive to compete with the efficiency and selectivity of biological enzymatic …
Number of citations: 3 macsphere.mcmaster.ca
A Horton, K Nash, E Tackie-Yarboi… - Journal of medicinal …, 2018 - ACS Publications
Nitric oxide (NO) mimetics and other agents capable of enhancing NO/cGMP signaling have demonstrated efficacy as potential therapies for Alzheimer’s disease. A group of thiol-…
Number of citations: 20 pubs.acs.org
B Li, S Ni, F Mao, F Chen, Y Liu, H Wei… - Journal of Medicinal …, 2018 - ACS Publications
CrtN has been identified as an attractive and druggable target for treating pigmented Staphylococcus aureus infections. More than 100 new compounds were synthesized, which target …
Number of citations: 23 pubs.acs.org
KG Forson - 2022 - search.proquest.com
The development of new catalysts for organic synthesis is an important pursuit that enables the discovery of new and more efficient reactions and the identification of new reaction …
Number of citations: 2 search.proquest.com

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